molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

Ursodeoxycholylglycine sodium

Cat. No. B1440953
CAS RN: 92411-07-9
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-LWADHXPTSA-M
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Description

Ursodeoxycholylglycine, also known as Glycoursodeoxycholic acid, is a metabolite of ursodeoxycholic acid . It is an acyl glycine and a bile acid-glycine conjugate . It has shown therapeutic efficacy in neurodegenerative models and diseases .


Molecular Structure Analysis

The molecular formula of Ursodeoxycholylglycine sodium is C26H42NNaO5 . The molecular weight is 471.605 Da . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Ursodeoxycholic Acid: Pharmacological Properties and Therapeutic Efficacy

Ursodeoxycholic acid is primarily recognized for its role in the management of cholestatic liver diseases and the dissolution of cholesterol gallstones. Its mechanism involves the reduction of biliary cholesterol saturation, leading to the dissolution of cholesterol gallstones in a subset of patients. Optimal outcomes are observed in patients with small, non-calcified gallstones in a functioning gallbladder. Beyond its gallstone-dissolving capabilities, UDCA has been explored for its protective effects on the liver, influencing bile acid composition and potentially ameliorating liver damage in conditions such as primary biliary cirrhosis (PBC).

Clinical Research and Applications

Gallstone Management

UDCA is effective in dissolving small, radiolucent cholesterol gallstones in selected patients. Its safety profile and efficacy in gallstone dissolution have been well-documented, offering a non-surgical treatment option for patients with symptomatic gallstones under specific conditions (Ward, Brogden, Heel, Speight, & Avery, 1984).

Liver Disease Treatment

In the context of liver diseases, particularly PBC, UDCA has been shown to improve liver function tests and, in some cases, prolong survival. Its use in combination with other treatments, such as colchicine and methotrexate, has been studied for synergistic effects, indicating a role in slowing disease progression (Kaplan, 1997).

Research on Synthesis and Production

The synthesis of UDCA from cholic acid, highlighting the chemical transformation challenges and the exploration of microbial or enzymatic methods to improve production efficiency, underscores ongoing research efforts to enhance the availability and cost-effectiveness of UDCA for clinical use (Tonin & Arends, 2018).

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursodeoxycholylglycine sodium

CAS RN

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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